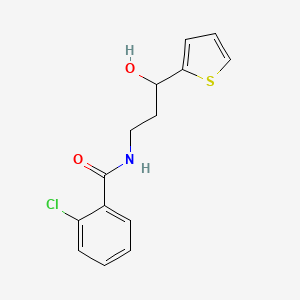

2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c15-11-5-2-1-4-10(11)14(18)16-8-7-12(17)13-6-3-9-19-13/h1-6,9,12,17H,7-8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFIDAPRZXPEGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC(C2=CC=CS2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-chlorobenzoyl chloride with an appropriate amine under basic conditions.

Introduction of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with the benzamide intermediate.

Hydroxylation: The final step involves the hydroxylation of the propyl chain to introduce the hydroxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, potentially inhibiting or activating specific pathways. The thiophene ring may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Substituent Effects on Reactivity and Functionality

- Chlorine vs. Methyl Groups : The 2-chloro substituent in the target compound enhances electrophilicity compared to the 3-methyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. This difference may influence binding affinity in catalytic or biological systems, as seen in sulfonylurea herbicides (e.g., chlorsulfuron), where chlorine improves herbicidal activity .

- Thiophene vs. Pyrazole/Fluorinated Moieties : The thiophene group in the target compound contrasts with pyrazole rings in WHO-listed benzamides . Thiophene’s electron-rich nature may favor π-π stacking interactions, while fluorinated pyrazoles in the WHO compound enhance metabolic stability and lipophilicity.

- Hydroxyalkyl Chains: The 3-hydroxypropyl chain in the target compound parallels the hydroxy-tert-butyl group in ’s compound, both enabling hydrogen bonding.

Biological Activity

2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzamide core, which is modified with a chloro group and a thiophene ring. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in oncology and anti-inflammatory treatments.

- IUPAC Name : 2-chloro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide

- Molecular Formula : C14H14ClNO2S

- CAS Number : 1421441-78-2

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzamide Core : Reacting 2-chlorobenzoyl chloride with an appropriate amine under basic conditions.

- Introduction of the Thiophene Ring : A nucleophilic substitution reaction where a thiophene derivative reacts with the benzamide intermediate.

- Hydroxylation : Hydroxylation of the propyl chain to introduce the hydroxy group, enhancing its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Anticancer Properties

Studies have shown that compounds with similar structural motifs to this compound can inhibit cancer cell proliferation. For instance, benzamide derivatives have been investigated for their ability to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy. The mechanism involves downregulating DHFR protein levels, which is crucial for DNA synthesis and cell division .

Anti-inflammatory Effects

The presence of the hydroxyl group in this compound may contribute to anti-inflammatory properties. Hydroxylated benzamides have been linked to reduced inflammation in various models, suggesting that this compound could similarly exhibit such effects .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays on similar benzamide derivatives have reported significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These studies often utilize assays like MTT or XTT to quantify cell viability post-treatment .

- Mechanistic Insights : Research has demonstrated that the inhibition of specific kinases involved in cell signaling pathways could be a mechanism through which these compounds exert their anticancer effects. For example, compounds targeting RET kinase showed promise in inhibiting cell proliferation driven by mutations associated with cancer .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-chloro-N-(3-hydroxypropyl)benzamide | Lacks thiophene ring | Reduced activity compared to target compound |

| N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide | Lacks chloro group | Different reactivity and binding properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide?

- Methodology :

- Multi-step organic synthesis : Begin with nucleophilic substitution of 2-chlorobenzoyl chloride with 3-amino-1-(thiophen-2-yl)propan-1-ol under anhydrous conditions (e.g., dry CH₂Cl₂, N₂ atmosphere). Reaction yields are optimized at 0–5°C for 4–6 hours .

- Purification : Use reverse-phase HPLC with methanol-water gradients (30% → 100%) for high-purity isolation (>95%) .

- Key intermediates : Monitor the formation of (S)-3-hydroxy-3-(thiophen-2-yl)propylamine via chiral HPLC to ensure enantiomeric purity .

Q. How can structural characterization be performed to confirm the compound’s identity?

- Analytical workflow :

- NMR spectroscopy : ¹H/¹³C NMR to confirm the benzamide backbone (δ 7.2–8.1 ppm for aromatic protons) and thiophene moiety (δ 6.8–7.4 ppm) .

- LC-MS/HRMS : Validate molecular weight (C₁₅H₁₅ClNO₂S; theoretical m/z 324.06) and detect impurities (<2%) .

- IR spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and hydroxyl O-H bands (~3400 cm⁻¹) .

Q. What preliminary biological assays are suitable for this compound?

- Screening protocols :

- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC range: 2–128 µg/mL) .

- Anti-inflammatory potential : Measure inhibition of COX-2 or TNF-α in RAW 264.7 macrophages at 10–100 µM concentrations .

- Cytotoxicity : Use MTT assays on HEK-293 cells to establish IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How does the thiophene moiety influence the compound’s interaction with biological targets?

- Mechanistic insights :

- Molecular docking : Simulate binding to PPAR-γ using AutoDock Vina. The thiophene ring enhances hydrophobic interactions (ΔG ≈ -8.2 kcal/mol) compared to phenyl analogs .

- SAR analysis : Replace thiophene with furan or pyridine to assess activity loss (e.g., 10-fold reduction in PPAR-γ agonism) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Troubleshooting approaches :

- Batch variability : Compare synthetic batches via LC-MS to identify impurities (e.g., hydrolyzed benzamide derivatives) .

- Assay conditions : Standardize cell culture media (e.g., FBS lot variations affect PPAR-γ activation) .

- Computational validation : Use density-functional theory (DFT) to model electron-density correlations and predict reactivity discrepancies .

Q. How can reaction mechanisms for benzamide hydrolysis be experimentally validated?

- Experimental design :

- Kinetic studies : Perform acid/base hydrolysis (0.1 M HCl/NaOH) at 25–80°C. Monitor degradation via UV-Vis (λ = 254 nm) and calculate activation energy (Eₐ) .

- Isotopic labeling : Use ¹⁸O-water in hydrolysis to track oxygen incorporation into carboxylic acid products via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.